molecular formula C18H19N3O3S B2562069 N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide CAS No. 1210659-94-1

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2562069
CAS No.: 1210659-94-1
M. Wt: 357.43
InChI Key: RUAKVROPZHGDNA-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Biochemical Analysis

Biochemical Properties

Compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Cellular Effects

Some related compounds have shown potent cytotoxic activities against certain cell lines . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

It is known that thiazole derivatives can undergo electrophilic substitution and nucleophilic substitution, which could potentially influence their interactions with biomolecules .

Dosage Effects in Animal Models

The effects of different dosages of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide in animal models have not been reported yet. Studies on related compounds suggest that they may exhibit different effects at different dosages .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound could potentially influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-amino benzo[d]thiazole, which is then coupled with furan-2-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is further reacted with morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzo[d]thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which imparts a range of chemical reactivity and biological activity not commonly found in simpler compounds. This structural complexity allows for diverse applications and interactions with various biological targets.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-17(18-20-13-4-1-2-6-16(13)25-18)19-12-14(15-5-3-9-24-15)21-7-10-23-11-8-21/h1-6,9,14H,7-8,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAKVROPZHGDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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